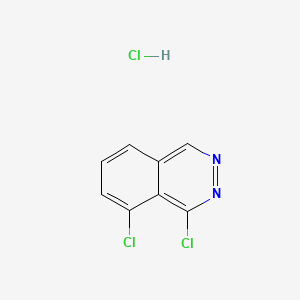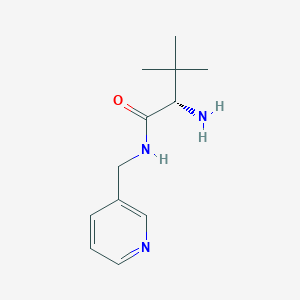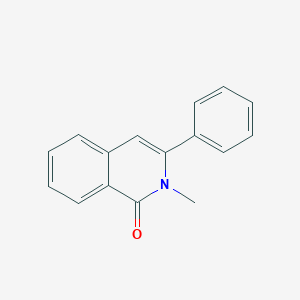
1,8-Dichlorophthalazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichlorophthalazine hydrochloride is an organic compound with the molecular formula C8H4Cl2N2·HCl It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of two chlorine atoms at the 1 and 8 positions of the phthalazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dichlorophthalazine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of phthalazine. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
-
Chlorination of Phthalazine
- Phthalazine is treated with a chlorinating agent (e.g., PCl5 or SOCl2).
- The reaction mixture is heated under reflux to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 8 positions.
- The resulting product is 1,8-dichlorophthalazine.
-
Formation of Hydrochloride Salt
- The 1,8-dichlorophthalazine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
- The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichlorophthalazine hydrochloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- The chlorine atoms in 1,8-dichlorophthalazine can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium methoxide (NaOMe), ammonia (NH3), and thiourea.
-
Oxidation
- The compound can be oxidized to form phthalazine derivatives with different functional groups.
- Common reagents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction
- Reduction reactions can convert 1,8-dichlorophthalazine to phthalazine or other reduced derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phthalazine derivatives.
Oxidation: Formation of phthalazine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of phthalazine or partially reduced derivatives.
Aplicaciones Científicas De Investigación
1,8-Dichlorophthalazine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-cancer and anti-inflammatory drugs.
-
Materials Science
- Utilized in the synthesis of polymers and advanced materials.
- Applications in the development of organic semiconductors and conductive polymers.
-
Biological Research
- Studied for its potential biological activities, including antimicrobial and antiviral properties.
- Used as a probe in biochemical assays to study enzyme interactions.
-
Industrial Applications
- Employed in the production of dyes and pigments.
- Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-dichlorophthalazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atoms can enhance the compound’s binding affinity and specificity for its target.
Molecular Targets: Enzymes, receptors, nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1,8-Dichlorophthalazine hydrochloride can be compared with other similar compounds, such as:
-
1,4-Dichlorophthalazine
- Similar structure but with chlorine atoms at the 1 and 4 positions.
- Different reactivity and applications due to the positional difference of chlorine atoms.
-
1,6-Dichlorophthalazine
- Chlorine atoms at the 1 and 6 positions.
- Variations in chemical properties and potential applications.
-
1,2-Dichlorophthalazine
- Chlorine atoms at the 1 and 2 positions.
- Unique reactivity and uses in different chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and development in medicinal chemistry, materials science, and beyond.
Propiedades
Fórmula molecular |
C8H5Cl3N2 |
|---|---|
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
1,8-dichlorophthalazine;hydrochloride |
InChI |
InChI=1S/C8H4Cl2N2.ClH/c9-6-3-1-2-5-4-11-12-8(10)7(5)6;/h1-4H;1H |
Clave InChI |
ZGIMUWHILJHSHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=NC(=C2C(=C1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)



![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)


![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)



![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
